![molecular formula C16H15N3O3 B4035402 N-[3-(1H-imidazol-1-yl)propyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4035402.png)
N-[3-(1H-imidazol-1-yl)propyl]-2-oxo-2H-chromene-3-carboxamide
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-2-oxo-2H-chromene-3-carboxamide: is a complex organic compound that features an imidazole ring attached to a chromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the imidazole ring and the chromene core. The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde, followed by cyclization. The chromene core can be synthesized through the condensation of o-hydroxybenzaldehyde with acetophenone in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted imidazole and chromene derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the treatment of diseases related to inflammation and oxidative stress.
Industry: The compound's unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[3-(1H-imidazol-1-yl)propyl]-2-oxo-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the chromene moiety can participate in redox reactions. These interactions can modulate biological processes and lead to therapeutic effects.
Comparison with Similar Compounds
N-[3-(1H-imidazol-1-yl)propyl]-5-methoxy-1H-indole-2-carboxamide
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-2-propenamide
Uniqueness: N-[3-(1H-imidazol-1-yl)propyl]-2-oxo-2H-chromene-3-carboxamide stands out due to its specific structural features, which confer unique chemical and biological properties compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity offer opportunities for innovation in drug development, material science, and industrial chemistry.
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Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-oxochromene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-15(18-6-3-8-19-9-7-17-11-19)13-10-12-4-1-2-5-14(12)22-16(13)21/h1-2,4-5,7,9-11H,3,6,8H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEWFLIAMZCARX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCN3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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